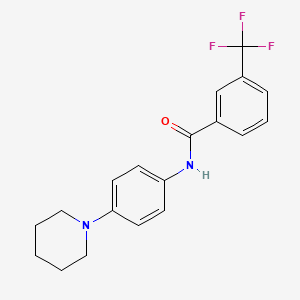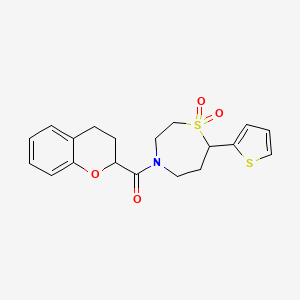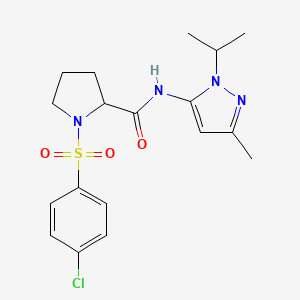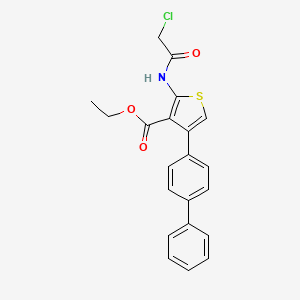
N-(4-哌啶基苯基)-3-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring attached to a phenyl group, which is further connected to a benzenecarboxamide moiety with a trifluoromethyl substituent. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for research in medicinal chemistry and material science.
科学研究应用
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its lipophilicity and stability.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic applications.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of 4-piperidinophenylamine through the reaction of piperidine with a suitable phenyl halide under basic conditions.
Coupling Reaction: The 4-piperidinophenylamine is then coupled with 3-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This step forms the amide bond, resulting in the desired compound.
Industrial Production Methods
Industrial production of N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to increase reaction efficiency and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to achieve high-purity products.
化学反应分析
Types of Reactions
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
作用机制
The mechanism of action of N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide: This compound is similar in structure but has a fluorine atom instead of a trifluoromethyl group.
N-(4-piperidinophenyl)-benzenecarboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide is unique due to the presence of the trifluoromethyl group, which imparts significant chemical stability, lipophilicity, and the ability to interact with biological targets effectively. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)15-6-4-5-14(13-15)18(25)23-16-7-9-17(10-8-16)24-11-2-1-3-12-24/h4-10,13H,1-3,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQHJFZHYFCHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate](/img/structure/B2589411.png)
![methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2589412.png)


![2-{[(4-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2589416.png)
![2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2589422.png)
![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate](/img/structure/B2589424.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide](/img/structure/B2589427.png)


![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)
![prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2589431.png)
